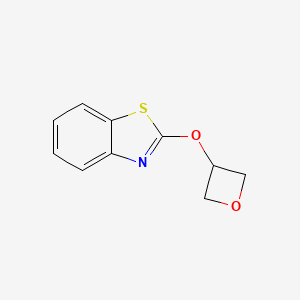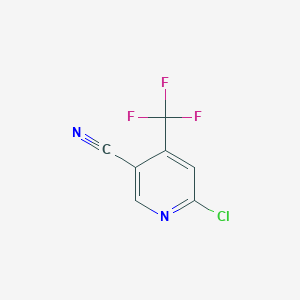
(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine: is a chemical compound that belongs to the purine derivative family. This compound is characterized by the presence of a purine ring substituted with a chlorine atom at the 2-position and a furan-2-ylmethylamine group at the 6-position. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution Reaction: The chlorinated purine is then reacted with furan-2-ylmethylamine under basic conditions to introduce the furan-2-ylmethylamine group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction parameters.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
DNA Interactions: Investigated for its ability to interact with DNA and affect replication and transcription processes.
Medicine:
Anticancer Activity: Explored for its potential anticancer properties by inducing apoptosis in cancer cells.
Antiviral Activity: Studied for its ability to inhibit viral replication.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can intercalate into DNA, affecting replication and transcription processes. The specific pathways involved depend on the biological context and the target organism.
Comparación Con Compuestos Similares
(2-Chloro-7H-purin-6-yl)-N-cyclopropylglycinamide: A purine derivative with a cyclopropylglycinamide group.
(2-Chloro-7H-purin-6-yl)hydrazine: A purine derivative with a hydrazine group.
(2-Chloro-7H-purin-6-yl)-N-[2-(dimethylamino)ethyl]glycinamide: A purine derivative with a dimethylaminoethylglycinamide group.
Comparison:
Structural Differences: The primary difference lies in the substituents attached to the purine ring. Each compound has unique functional groups that confer distinct chemical and biological properties.
Biological Activity: While all these compounds share a common purine core, their biological activities can vary significantly based on the nature of the substituents. For example, (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine may exhibit different enzyme inhibition profiles compared to its analogs.
Applications: The specific applications of each compound depend on their unique properties. For instance, this compound may be more suitable for certain pharmaceutical applications, while its analogs may find use in other fields such as agriculture or material science.
Propiedades
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c11-10-15-8(7-9(16-10)14-5-13-7)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUOPVCOXHVPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101862-47-9 |
Source


|
| Record name | 2-chloro-N-[(furan-2-yl)methyl]-7H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2411696.png)
![3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2411697.png)
![N-(3-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
![N-(2-fluorophenyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2411701.png)
![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
